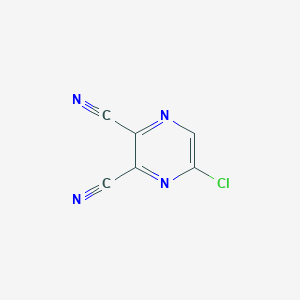

5-Chloropyrazine-2,3-dicarbonitrile

Description

Properties

IUPAC Name |

5-chloropyrazine-2,3-dicarbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HClN4/c7-6-3-10-4(1-8)5(2-9)11-6/h3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMUYZFOAVMMUNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)C#N)C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80512671 | |

| Record name | 5-Chloropyrazine-2,3-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72111-57-0 | |

| Record name | 5-Chloropyrazine-2,3-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloropyrazine-2,3-dicarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Chloropyrazine 2,3 Dicarbonitrile and Its Derivatives

Established Synthetic Routes to 5-Chloropyrazine-2,3-dicarbonitrile

While specific literature detailing the definitive synthesis of this compound is not extensively available, a plausible and established route can be inferred from the common synthesis of substituted pyrazine-2,3-dicarbonitriles. This general strategy involves the condensation of diaminomaleonitrile (B72808) (DAMN) with a suitable 1,2-dicarbonyl compound.

For the synthesis of this compound, the likely precursor would be a chlorinated 1,2-dicarbonyl compound. The reaction would proceed through the condensation of DAMN with this precursor, followed by an oxidative aromatization to yield the final product. The presence of the chlorine atom on the dicarbonyl precursor dictates its position on the resulting pyrazine (B50134) ring.

The synthesis of related pyrazine-2,3-dicarbonitrile (B77751) derivatives, such as 5,6-dimethylpyrazine-2,3-dicarbonitrile, has been achieved through the reaction of 2,3-diaminomaleonitrile with biacetyl. libretexts.org This supports the feasibility of the proposed condensation method for the synthesis of the chloro-substituted analogue.

Nucleophilic Substitution Reactions Involving this compound

The chlorine atom in this compound is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is significantly enhanced by the strong electron-withdrawing nature of the two cyano groups and the inherent electron-deficient character of the pyrazine ring. This section explores various nucleophilic substitution strategies to functionalize the C5 position.

Aminodehalogenation Reactions

The displacement of the chloro group by an amine (aminodehalogenation) is a fundamental transformation for introducing nitrogen-based substituents. While specific studies on this compound are limited, the reaction of other chloropyrazines provides insight into the expected reactivity. For instance, the reaction of 2-chloropyrazines with amines like morpholine (B109124) can be achieved, although sometimes requiring palladium catalysis or specific conditions like the use of KF in water to facilitate the SNAr reaction. researchgate.net

In the case of this compound, the reaction with a primary or secondary amine is expected to proceed under milder conditions due to the activating effect of the nitrile groups. The general reaction would involve heating the chloropyrazine with an excess of the amine, either neat or in a suitable solvent such as ethanol, DMF, or THF. The addition of a non-nucleophilic base like triethylamine (B128534) or potassium carbonate may be beneficial to neutralize the HCl generated during the reaction.

A study on the synthesis of 5-(alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles was achieved through a one-pot reaction of alkyl isocyanides, aryl/alkyl carbonyl chlorides, and diaminomaleonitrile, highlighting the construction of the pyrazine ring with the amino group already in place. researchgate.netorganic-chemistry.org

Alkoxylation and Phenoxylation Strategies

The substitution of the chlorine atom with an oxygen-based nucleophile, such as an alkoxide or a phenoxide, provides access to 5-alkoxy- and 5-aryloxypyrazine-2,3-dicarbonitriles. These reactions typically proceed by treating the chloropyrazine with the corresponding sodium or potassium alkoxide/phenoxide in a polar aprotic solvent like DMF or THF at elevated temperatures.

The synthesis of related 5,6-bis(5-alkoxythiophen-2-yl)pyrazine-2,3-dicarbodinitriles highlights the introduction of alkoxy groups onto a thiophene (B33073) ring which is then used to construct the pyrazine core. nih.gov While not a direct substitution on a chloropyrazine, it demonstrates the stability of alkoxy groups in the synthesis of complex pyrazine dicarbonitriles. The direct alkoxylation of chloropyrazines is a standard method for producing surfactants and often utilizes catalysts like double metal cyanide (DMC) complexes in continuous reactors, although this is more relevant to industrial-scale production. libretexts.org

Reactions with Substituted Phenols and Anilines

The reaction of this compound with substituted phenols and anilines allows for the introduction of a wide range of aryl ether and arylamine moieties. These reactions are typically carried out in the presence of a base to deprotonate the phenol (B47542) or aniline, thus generating the active nucleophile.

The reaction of 2-chloropyridine-3,4-dicarbonitrile, a close structural analog, with anilines in isopropanol (B130326) in the presence of N,N-diisopropylethylamine (DIPEA) at 120°C in a sealed vial yields the corresponding 2-(arylamino)pyridine-3,4-dicarbonitriles. A similar protocol is expected to be effective for the reaction of this compound with various substituted anilines.

Palladium-Catalyzed Cross-Coupling Reactions Utilizing Pyrazine Dicarbonitriles

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and have been widely applied to functionalize heterocyclic compounds. The chloro-substituent on the pyrazine dicarbonitrile core serves as an effective handle for such transformations.

Sonogashira Coupling Methodologies

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, providing a direct route to substituted alkynes. organic-chemistry.orgwikipedia.org This reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgyoutube.comnih.gov

The general mechanism involves two interconnected catalytic cycles. In the palladium cycle, the active Pd(0) species undergoes oxidative addition with the aryl halide. In the copper cycle, the terminal alkyne reacts with a copper(I) salt to form a copper acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final alkynyl-substituted product and regenerates the Pd(0) catalyst. libretexts.orgyoutube.com

While specific examples of Sonogashira coupling on this compound are not readily found in the literature, the successful double Sonogashira coupling of 2,3-dicyano-5,6-dichloropyrazine demonstrates the feasibility of this reaction on the chloropyrazine dicarbonitrile scaffold. This reaction would likely proceed by reacting this compound with a terminal alkyne in the presence of a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt like CuI, and an amine base such as triethylamine or diisopropylamine (B44863) in a suitable solvent like THF or DMF. The reactivity of aryl chlorides in Sonogashira couplings can be lower than that of bromides or iodides, potentially requiring more forcing conditions or the use of specialized catalyst systems with bulky, electron-rich phosphine (B1218219) ligands. nih.gov

Suzuki Coupling Methodologies

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for creating biaryl structures. mdpi.com This reaction is effective for the derivatization of halo-N-heterocycles, including chloropyrazines. While direct Suzuki coupling on this compound is not extensively documented in readily available literature, studies on analogous chloropyrazines and dichloropyrimidines demonstrate the viability and conditions of this approach. rsc.orgresearchgate.net

The palladium-catalyzed coupling of chloropyrazine with various arylboronic acids has been shown to proceed smoothly. rsc.org For instance, the reaction of 2-chloropyrazine (B57796) with arylboronic acids using a Pd(dppb)Cl2 catalyst provides good to excellent yields, accommodating both electron-donating and electron-withdrawing groups on the boronic acid. rsc.org Novel palladium(II) ONO pincer complexes have also been developed as highly active catalysts for the Suzuki-Miyaura coupling of 2-chloropyrazine with arylboronic acids, functioning efficiently at low catalyst loadings in aqueous media. researchgate.net

In a related study on dichloropyrimidines, microwave irradiation significantly enhanced the efficiency of the Suzuki coupling, allowing for C4-selective substitution with aryl and heteroaryl boronic acids in good to excellent yields with short reaction times (15 minutes) and low catalyst loading (0.5 mol% Pd(PPh3)4). mdpi.com This suggests that similar microwave-assisted conditions could be highly effective for the regioselective functionalization of di- or tri-chlorinated pyrazines.

The general applicability of palladium-catalyzed cross-coupling reactions extends to various chloropyrazines with aromatic heterocycles like furan (B31954), thiophene, and pyrrole, yielding the corresponding coupled products in moderate to good yields in the presence of tetrakis(triphenylphosphine)palladium. clockss.orgcrossref.org A notable synthesis of a pyrazine bisindole was achieved through a double Suzuki–Miyaura coupling between 2,5-dibromopyrazine (B1339098) and a 3-borylindole, showcasing the method's utility in constructing complex heterocyclic frameworks. mdpi.com

Table 1: Examples of Suzuki Coupling with Chloro-N-Heterocycles This table presents data from analogous reactions, as direct examples for this compound are not specified in the provided sources.

| Heterocyclic Halide | Coupling Partner | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-Chloropyrazine | Arylboronic acids | Pd(dppb)Cl2 | Good to Excellent | rsc.org |

| 2-Chloropyrazine | Arylboronic acids | Pd(II) ONO pincer complex, H2O/Toluene | Superior Activity | researchgate.net |

| 2,4-Dichloropyrimidine | Aryl/Heteroaryl boronic acids | Pd(PPh3)4, Cs2CO3, Dioxane/H2O, MW (15 min) | Good to Excellent | mdpi.com |

| 2,5-Dibromopyrazine | 3-Borylindole | Pd(PPh3)4 | 69% | mdpi.com |

Heck Reaction Methodologies

The Mizoroki-Heck reaction, a palladium-catalyzed coupling of aryl or vinyl halides with alkenes, is a cornerstone of modern organic synthesis for C-C bond formation. organic-chemistry.orglibretexts.org Its application is crucial in the production of fine chemicals, including pharmaceuticals and agrochemicals. researchgate.net While specific examples detailing the Heck reaction with this compound are not prominent, the principles are well-established for various aryl halides and can be extended to chloropyrazine derivatives. nih.govnih.gov

The reaction typically involves an aryl halide, an alkene, a palladium catalyst (often with phosphine ligands), and a base. organic-chemistry.org The choice of catalyst, ligand, and reaction conditions can be optimized to achieve high yields and selectivity. For instance, phosphine-free palladium systems, such as those using a Pd(L-proline)2 complex under microwave irradiation, offer an efficient and environmentally friendlier protocol. organic-chemistry.org

The Heck reaction's utility has been demonstrated in the synthesis of complex molecules and macrocycles. nih.gov For example, a key step in the synthesis of the antiasthma agent Singulair involves a Heck reaction. researchgate.net Furthermore, alternative "halide-free" Heck-type reactions that use arylboronic acids as the arylating agent in the presence of an oxidant provide a more environmentally benign pathway by avoiding the formation of halide waste. nih.gov The versatility of the Heck reaction makes it a highly relevant, albeit underexplored, tool for the direct functionalization of the this compound scaffold with alkenyl groups.

One-Pot and Multicomponent Synthesis Approaches to Pyrazine Derivatives

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste by combining multiple synthetic steps into a single operation without isolating intermediates. Several such methods have been developed for the synthesis of pyrazine derivatives.

A highly relevant one-pot method allows for the synthesis of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles. nih.gov This reaction proceeds by first reacting an alkyl isocyanide with an aryl or alkyl carbonyl chloride to form a reactive imidoyl chloride intermediate. Subsequent addition of diaminomaleonitrile (DAMN) leads to addition, cyclization, and dehydration, affording the desired substituted pyrazine-2,3-dicarbonitriles in good to moderate yields. nih.gov This strategy provides a convenient route to derivatives that are structurally very similar to the target compound.

Table 2: One-Pot Synthesis of 5-(Alkylamino)-6-arylpyrazine-2,3-dicarbonitriles

| Carbonyl Chloride (Ar-COCl) | Isocyanide (R-NC) | Product | Yield | Reference |

|---|---|---|---|---|

| Benzoyl chloride | Cyclohexyl isocyanide | 5-(Cyclohexylamino)-6-phenylpyrazine-2,3-dicarbonitrile | 82% | nih.gov |

| 4-Methylbenzoyl chloride | Cyclohexyl isocyanide | 5-(Cyclohexylamino)-6-(p-tolyl)pyrazine-2,3-dicarbonitrile | 75% | nih.gov |

| 4-Methoxybenzoyl chloride | Cyclohexyl isocyanide | 5-(Cyclohexylamino)-6-(4-methoxyphenyl)pyrazine-2,3-dicarbonitrile | 78% | nih.gov |

| Benzoyl chloride | tert-Butyl isocyanide | 5-(tert-Butylamino)-6-phenylpyrazine-2,3-dicarbonitrile | 43% | nih.gov |

Other established one-pot syntheses of the pyrazine core involve the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. tandfonline.com A simple, cost-effective, and environmentally benign method uses a catalytic amount of t-BuOK in aqueous methanol (B129727) to facilitate this condensation. tandfonline.com Similarly, pyrazine-2,3-dicarbonitrile derivatives can be formed from the reaction of furan-2,3-diones with diaminomaleonitrile. researchgate.netccspublishing.org.cn

Microwave-Assisted Synthetic Enhancements for Pyrazine Derivative Production

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating reaction rates, increasing yields, and improving product purity. researchgate.net The direct interaction of microwaves with polar molecules in the reaction mixture leads to rapid and uniform heating, often resulting in dramatically reduced reaction times compared to conventional heating methods. nih.gov

This technology has been successfully applied to the synthesis of various pyrazine derivatives. For instance, the aminodehalogenation of chloropyrazines to produce N-alkyl substituted 3-aminopyrazine-2-carboxamides was performed under microwave irradiation (140 °C, 30 min), resulting in higher yields and significantly shorter reaction times compared to conventional methods. nih.gov

Microwave assistance is also highly effective for palladium-catalyzed cross-coupling reactions. A rapid and facile synthesis of C-2 substituted imidazopyrazines was achieved via Suzuki coupling under microwave irradiation, yielding the desired products in excellent yields with reaction times as short as 15-30 minutes. rhhz.net Similarly, efficient synthesis of fused pyran derivatives and pyrazoles has been demonstrated using microwave-assisted multicomponent reactions. dergipark.org.trnih.gov These examples highlight the immense potential of microwave technology to enhance the synthesis of this compound and its derivatives, making processes faster, more efficient, and often more environmentally friendly. dergipark.org.treurekaselect.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Aminodehalogenation

| Reactants | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| 3-Chloropyrazine-2-carboxamide + Cyclopentylamine | Conventional | 6 h | 64.7% | nih.gov |

| Microwave | 30 min | 88.6% | nih.gov | |

| 3-Chloropyrazine-2-carboxamide + Cyclohexylamine | Conventional | 6 h | 71.3% | nih.gov |

| Microwave | 30 min | 95.8% | nih.gov |

Reactivity Profile and Mechanistic Studies of 5 Chloropyrazine 2,3 Dicarbonitrile

Electronic Effects and Regioselectivity in Nucleophilic Substitution of 5-Chloropyrazine-2,3-dicarbonitrile

The pyrazine (B50134) ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This effect is significantly amplified in this compound by the strong electron-withdrawing nature of the two nitrile (-CN) groups and the chlorine atom. This pronounced electron deficiency makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr). nih.govnih.gov

In SNAr reactions, a nucleophile attacks an electron-poor aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), before expelling a leaving group. nih.gov For this compound, the chlorine atom at the C5 position is the designated leaving group. The reaction is regioselective, with nucleophilic attack occurring almost exclusively at this position. This is because the carbon atom bonded to the chlorine is highly activated by the adjacent nitrile group and the pyrazine ring nitrogens. The presence of strong electron-withdrawing groups is crucial for stabilizing the negatively charged intermediate formed during the substitution process. nih.govnih.gov

The reactivity of chloroazines, including this compound, is markedly enhanced by the ring's aza nitrogens through a combination of inductive and mesomeric effects. nih.gov A variety of nucleophiles, such as amines, thiolates, and alcoholates, can readily displace the chlorine atom to yield diverse substituted pyrazine-2,3-dicarbonitriles. nih.govkarolinum.cz For instance, reactions with amines are common and proceed efficiently, often requiring only moderate heat to overcome the initial disruption of aromaticity. youtube.com The reaction with 2-(dimethylamino)ethanethiolate serves as a specific example of nucleophilic substitution on this substrate. karolinum.cz

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type | Reference |

| Amines | Benzylamine | 5-Aminopyrazine-2,3-dicarbonitrile | nih.govyoutube.com |

| Thiolates | 2-(Dimethylamino)ethanethiolate | 5-Thioether-pyrazine-2,3-dicarbonitrile | karolinum.cz |

| Alcoholates | Sodium Methoxide | 5-Alkoxypyrazine-2,3-dicarbonitrile | nih.gov |

Role of Nitrile Groups in Chemical Transformations and Functionalization

The two nitrile groups at the C2 and C3 positions of this compound play a multifaceted role in its reactivity and utility as a synthetic building block.

Primarily, their powerful electron-withdrawing properties are instrumental in activating the pyrazine ring for the nucleophilic aromatic substitution described previously. nih.govnih.gov By decreasing the electron density of the aromatic system, they facilitate the initial attack by a nucleophile and stabilize the resulting intermediate, thereby lowering the reaction's activation energy. nih.govchemrxiv.org This electronic influence is a key feature that governs the primary reactivity of the parent molecule.

Beyond activation, the nitrile groups themselves are sites for further chemical transformation, providing pathways for extensive functionalization. Although the nitrile group is generally stable, its reactivity can be harnessed under specific conditions. nih.gov These transformations allow for the introduction of new functionalities, profoundly altering the molecule's properties. The adjacent positioning of the two nitrile groups is particularly significant, as it enables them to participate in concerted reactions to form new rings, a feature exploited in the synthesis of fused heterocycles.

The nitrile functionality is a common pharmacophore in drug design. It can act as a bioisostere for carbonyl or hydroxyl groups, participate in hydrogen bonding, and polarize aromatic systems to enhance interactions with biological targets. nih.gov Its inclusion can also improve pharmacokinetic properties by increasing metabolic stability and solubility. nih.gov

Reaction Pathways Leading to Fused Heterocyclic Systems from Pyrazine Dicarbonitriles

A significant application of pyrazine-2,3-dicarbonitriles, including derivatives of this compound, is their use as precursors for the synthesis of complex, fused heterocyclic systems. The ortho-dinitrile arrangement is a perfect anchor for constructing new rings via cyclization reactions with binucleophilic reagents.

One of the most prominent examples is the synthesis of azaphthalocyanines. karolinum.czkarolinum.cz In this process, a substituted pyrazine-2,3-dicarbonitrile (B77751) derivative undergoes a template-driven cyclotetramerization. Four molecules of the dinitrile precursor assemble around a central metal ion, such as magnesium, with the nitrile groups reacting to form a large, highly conjugated macrocycle. karolinum.cz This method allows for the creation of elaborate photosensitive dyes and materials. For example, the product from the reaction of this compound with a nucleophile can be subjected to cyclotetramerization to form the corresponding azaphthalocyanine. karolinum.cz

Beyond macrocycles, the dinitrile moiety can react with simpler binucleophiles to create a variety of fused bicyclic systems. For example, reaction with hydrazine (B178648) can yield pyridazino[4,5-b]pyrazines, while reaction with hydroxylamine (B1172632) can lead to the formation of youtube.comnih.govnih.govoxadiazolo[3,4-b]pyrazine N-oxides. These reactions dramatically expand the structural diversity achievable from a single pyrazine precursor, making it a cornerstone for building libraries of novel heterocyclic compounds with potential applications in materials science and medicinal chemistry.

Table 2: Examples of Fused Heterocyclic Systems from Pyrazine-2,3-dicarbonitriles

| Reagent | Fused Ring System | Resulting Compound Class | Reference |

| Self (4 units) + Metal ion | Porphyrazine | Azaphthalocyanine | karolinum.czkarolinum.cz |

| Hydrazine (H₂NNH₂) | Pyridazine | Pyridazino[4,5-b]pyrazine | N/A |

| o-Phenylenediamine | Pyrazine | Quinoxalino[2,3-b]pyrazine | N/A |

Coordination Chemistry of 5 Chloropyrazine 2,3 Dicarbonitrile Derivatives

5-Chloropyrazine-2,3-dicarbonitrile as a Precursor for Macrocyclic Ligands: Azaphthalocyanines (Tetrapyrazinoporphyrazines)

Pyrazine-2,3-dicarbonitrile (B77751) and its derivatives are key precursors in the synthesis of a class of macrocyclic compounds known as azaphthalocyanines, or more systematically, tetrapyrazinoporphyrazines. These molecules are structural analogues of phthalocyanines, where the benzene (B151609) rings are replaced by pyrazine (B50134) rings. This substitution significantly alters the electronic properties of the macrocycle.

The synthesis of tetrapyrazinoporphyrazines typically involves the cyclotetramerization of the corresponding pyrazine-2,3-dicarbonitrile precursor. This reaction is often carried out in the presence of a metal salt, which acts as a template for the formation of the macrocyclic ring. While direct experimental evidence for the cyclotetramerization of this compound is not extensively documented in readily accessible literature, the established reactivity of related halogenated pyrazine dinitriles, such as 3,6-dichloropyrazine-2-carbonitrile, suggests that this pathway is chemically feasible. bldpharm.com The presence of the chloro-substituent on the pyrazine ring is expected to influence the reactivity of the precursor and the properties of the resulting azaphthalocyanine.

Metal Complexation Strategies for Pyrazine Dinitrile Ligands

The nitrogen atoms within the pyrazine rings and the central cavity of the azaphthalocyanine macrocycle provide multiple coordination sites for metal ions. The complexation of metal ions is a crucial step in tailoring the properties of these macrocycles for various applications.

Synthesis and Characterization of Zinc(II) Azaphthalocyanine Complexes

Zinc(II) complexes of azaphthalocyanines are widely studied due to their interesting photophysical properties. The synthesis of these complexes is typically achieved by the template cyclotetramerization of a pyrazine-2,3-dicarbonitrile derivative in the presence of a zinc(II) salt, such as zinc acetate (B1210297). The resulting zinc(II) azaphthalocyanine complexes are often characterized by strong absorption in the Q-band region of the UV-Vis spectrum, typically around 600-700 nm, and exhibit fluorescence.

The characterization of these complexes involves a combination of spectroscopic techniques:

| Technique | Information Obtained |

| UV-Vis Spectroscopy | Provides information on the electronic transitions within the macrocycle, particularly the characteristic Q-band and Soret band absorptions. |

| Fluorescence Spectroscopy | Measures the emission properties of the complex, which are sensitive to the metal center and the molecular environment. |

| Nuclear Magnetic Resonance (NMR) | Used to elucidate the structure of the ligand and confirm the purity of the complex. |

| Mass Spectrometry | Confirms the molecular weight of the complex. |

| Infrared (IR) Spectroscopy | Identifies the characteristic vibrational modes of the functional groups present in the molecule. |

Derivatives of Magnesium Azaphthalocyanines

Magnesium(II) azaphthalocyanine complexes are also of significant interest, often serving as precursors for the synthesis of metal-free azaphthalocyanines. The magnesium ion can be introduced during the template cyclotetramerization of the pyrazine dinitrile precursor using a magnesium alkoxide. mdpi.com

A key feature of magnesium azaphthalocyanines is the relative lability of the magnesium ion. This allows for its removal under acidic conditions, a process known as demetallation, to yield the metal-free macrocycle. mdpi.com This strategy is valuable for synthesizing a wider range of metal complexes by subsequent insertion of other metal ions into the metal-free ligand. The stability of magnesium tetrapyrazinoporphyrazine complexes is reportedly higher than their phthalocyanine (B1677752) counterparts. mdpi.com

Influence of Peripheral Substitution on Metal Coordination and Aggregate Formation (e.g., J-Dimers)

The substituents on the periphery of the azaphthalocyanine ring play a critical role in determining the molecule's properties, including its solubility, electronic structure, and aggregation behavior. The chloro-substituent originating from this compound would act as a peripheral substituent.

In non-coordinating solvents, certain peripherally substituted azaphthalocyanines, particularly zinc(II) complexes, have been shown to form specific types of aggregates known as J-dimers. This aggregation is driven by the coordination of a peripheral donor atom from one macrocycle to the central metal ion of a neighboring macrocycle. This intermolecular coordination leads to a "slipped" arrangement of the macrocycles, resulting in a bathochromic (red) shift of the Q-band in the UV-Vis spectrum.

Applications in Ligand Design for Transition Metal Catalysis

The unique electronic properties and structural features of azaphthalocyanines make them attractive candidates for use as ligands in transition metal catalysis. The electron-withdrawing nature of the pyrazine rings can modulate the catalytic activity of the central metal ion. While specific applications of ligands derived directly from this compound in catalysis are not well-documented, the broader class of phthalocyanine and porphyrin complexes has been successfully employed in various catalytic reactions. mdpi.com

These macrocyclic complexes can mimic the function of natural enzymes, such as cytochrome P450, and have been used to catalyze oxidation reactions. mdpi.com The catalytic activity can be tuned by modifying the peripheral substituents and the central metal ion. For instance, cobalt phthalocyanine complexes have demonstrated high catalytic activity in the oxidation of sulfur-containing compounds. mdpi.com The introduction of a chloro-substituent could potentially influence the catalyst's stability, solubility, and electronic properties, thereby affecting its catalytic performance.

Advanced Spectroscopic and Structural Elucidation of 5 Chloropyrazine 2,3 Dicarbonitrile Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 5-chloropyrazine-2,3-dicarbonitrile derivatives. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, researchers can piece together the molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR)

In ¹H NMR spectroscopy of pyrazine (B50134) derivatives, the chemical shifts of protons are influenced by the electronic effects of the substituents on the aromatic ring. For derivatives of this compound, the pyrazine ring itself may have a limited number of protons depending on the substitution pattern.

For instance, in related 5-(alkylamino)-6-arylpyrazine-2,3-dicarbonitriles, the proton signals for the substituent groups are clearly observed. nih.gov A study on 5-(cyclohexylamino)-6-phenylpyrazine-2,3-dicarbonitrile showed multiplets for the cyclohexyl protons between δ 1.19 and 2.04 ppm, a multiplet for the alpha-proton of the cyclohexyl group at δ 3.99–4.05 ppm, and a doublet for the NH proton at δ 5.77 ppm. nih.gov The aromatic protons of the phenyl group appeared as multiplets in the δ 7.59–7.67 ppm range. nih.gov Similarly, for N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles, the NH proton typically appears as a broad singlet at a downfield chemical shift, for example, at δ 8.66 ppm for 5-[(4-Methoxybenzyl)amino]-6-methylpyrazine-2,3-dicarbonitrile. scispace.com

Table 1: Illustrative ¹H NMR Spectral Data for a 5-(Cyclohexylamino)-6-phenylpyrazine-2,3-dicarbonitrile Derivative nih.gov

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

| Cyclohexyl Protons | 1.19–2.04 | m |

| Cyclohexyl α-CH | 3.99–4.05 | m |

| NH Proton | 5.77 | d |

| Phenyl Protons | 7.59–7.67 | m |

| Note: Data is illustrative and based on reported values for similar structures. 'm' denotes multiplet, 'd' denotes doublet. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides crucial information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyrazine ring are particularly diagnostic. The carbon atoms bonded to the electron-withdrawing cyano groups (C-2 and C-3) and the chlorine atom (C-5) are expected to resonate at downfield positions.

In studies of 5-(alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles, the carbon signals are well-resolved. For 5-(cyclohexylamino)-6-phenylpyrazine-2,3-dicarbonitrile, the cyclohexyl carbons resonate at approximately 24.7, 25.5, 32.4, and 50.6 ppm. nih.govmdpi.com The nitrile carbons (C≡N) typically appear in the region of δ 114-115 ppm. mdpi.com The carbons of the pyrazine ring itself are observed further downfield, influenced by the nitrogen atoms and substituents. For example, in 5,6-diphenylpyrazine-2,3-dicarbonitrile, the pyrazine ring carbons appear at δ 128.86, 129.86, 131.15, and 155.39 ppm. rsc.org

Table 2: Representative ¹³C NMR Chemical Shifts for a 5-(Cyclohexylamino)-6-p-tolylphenylpyrazine-2,3-dicarbonitrile Derivative mdpi.com

| Carbon Type | Chemical Shift (δ, ppm) |

| Methyl (p-tolyl) | 21.7 |

| Cyclohexyl | 24.7, 25.6, 32.4, 50.6 |

| Cyano (C≡N) | 114.3, 114.9 |

| Aromatic/Pyrazine Ring | 119.8, 128.0, 130.7, 130.98, 131.0, 142.0, 145.6, 151.3 |

| Note: Data is illustrative and based on reported values for similar structures. |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

IR and FT-IR spectroscopy are powerful techniques for identifying the characteristic functional groups within a molecule by measuring the absorption of infrared radiation. core.ac.ukresearchgate.net For this compound derivatives, the most prominent and diagnostic absorption band is that of the nitrile (C≡N) group. This functional group exhibits a sharp, strong absorption in the region of 2220-2240 cm⁻¹.

Research on various pyrazine-2,3-dicarbonitrile (B77751) derivatives confirms this. For example, 5-(cyclohexylamino)-6-p-tolylphenylpyrazine-2,3-dicarbonitrile shows a strong nitrile stretch (νC≡N) at 2227 cm⁻¹. mdpi.com Similarly, N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles display a characteristic nitrile absorption around 2223 cm⁻¹. scispace.com

Other important vibrations include those of the pyrazine ring, which typically appear in the 1400-1600 cm⁻¹ region. istanbul.edu.trresearchgate.net For derivatives with amino groups, the N-H stretching vibration can be observed around 3300-3500 cm⁻¹. For instance, a 5-[(4-Methoxybenzyl)amino] derivative showed an N-H stretch at 3345 cm⁻¹. scispace.com The C-Cl stretching vibration is expected in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹.

Table 3: Key IR Absorption Frequencies for Pyrazine-2,3-dicarbonitrile Derivatives scispace.commdpi.com

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| Nitrile (C≡N) Stretch | 2223 - 2227 |

| N-H Stretch (if present) | ~3345 |

| Pyrazine Ring Vibrations | 1400 - 1600 |

| C-H Stretch (Aromatic/Alkyl) | 2850 - 3100 |

| Note: Frequencies are based on reported data for substituted pyrazine-2,3-dicarbonitriles. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy provides insights into the electronic transitions occurring within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy molecular orbitals. The pyrazine ring, being an aromatic system, exhibits characteristic π → π* transitions.

Studies on 5-(alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitrile derivatives have shown that these compounds display similar UV-Vis spectral features, with distinct absorption maxima (λmax). Typically, they exhibit absorption peaks around 267 nm, 303 nm, and a lower energy band around 373 nm. nih.gov These multiple bands are indicative of the complex electronic system involving the substituted pyrazine core. The position and intensity of these bands can be influenced by the nature of the substituents on the pyrazine ring, which can alter the energy levels of the molecular orbitals. Furthermore, some derivatives of pyrazine-2,3-dicarbonitrile have been investigated for their fluorescence properties, showing that their emission characteristics are dependent on the molecular structure. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural information.

For this compound and its derivatives, MS analysis would first confirm the molecular weight. The presence of chlorine is readily identified by its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which results in M+ and M+2 peaks in the mass spectrum. Common fragmentation pathways for pyrazine derivatives involve the loss of substituents or cleavage of the pyrazine ring. For the title compound, initial fragmentation could involve the loss of a chlorine radical (Cl•) or a cyano radical (CN•).

LC/MS-TOF and MALDI-TOF Techniques

Modern mass spectrometry techniques like Liquid Chromatography/Mass Spectrometry-Time of Flight (LC/MS-TOF) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) are particularly suited for the analysis of pyrazine derivatives.

LC/MS-TOF combines the separation power of liquid chromatography with the high mass accuracy and resolution of a TOF analyzer. ual.es This is especially useful for analyzing complex mixtures or for purifying synthesized compounds. nih.gov The high mass accuracy allows for the confident determination of the elemental composition of the parent ion and its fragments. ual.es

MALDI-TOF is a soft ionization technique primarily used for larger, non-volatile molecules, such as porphyrazines incorporating pyrazine units. rsc.orgresearchgate.net The analyte is co-crystallized with a matrix, which absorbs laser energy and facilitates the ionization of the analyte with minimal fragmentation. This is ideal for obtaining the molecular ion peak of larger, more complex derivatives of this compound.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and intermolecular interactions in the solid state. Several derivatives of this compound have been synthesized and their structures elucidated using single-crystal X-ray diffraction. ias.ac.inniscpr.res.in

For instance, the structure of 5-(2-Methoxy-4-(prop-1-en-1-yl)phenoxy)pyrazine-2,3-dicarbonitrile, synthesized from this compound and isoeugenol, was confirmed by XRD. researchgate.net The analysis provides detailed crystallographic data, which is essential for understanding the molecule's spatial configuration and packing in the crystal lattice. researchgate.net Similarly, the crystal structures of other pyrazine dinitrile derivatives, such as those synthesized with eugenol (B1671780) and vanillin (B372448), have been determined using this technique, confirming their proposed molecular frameworks. ias.ac.inniscpr.res.in In some cases, where single crystals are not readily obtainable, powder X-ray diffraction (PXRD) has been utilized to analyze the solid-state properties of related materials. karolinum.czkarolinum.cz

The data obtained from these analyses are critical for structure-property relationship studies, offering insights into how molecular architecture influences the material's bulk properties.

Table 1: Example Crystal Data and Structure Refinement Parameters This table presents representative data for a derivative of this compound, specifically 5-(2-Methoxy-4-(prop-1-en-1-yl)phenoxy)pyrazine-2,3-dicarbonitrile. researchgate.net

| Parameter | Value |

| Empirical formula | C₁₈H₁₄N₄O₂ |

| Formula weight | 318.33 |

| Temperature | 296(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | C2/c |

| Unit cell dimensions | a = 25.132(3) Å, b = 7.1568(8) Å, c = 17.653(2) Å |

| Volume | 3144.1(6) ų |

| Z (molecules per unit cell) | 8 |

| Density (calculated) | 1.344 Mg/m³ |

| Absorption coefficient | 0.092 mm⁻¹ |

| Final R indices [I>2σ(I)] | R1 = 0.0528, wR2 = 0.1417 |

| R indices (all data) | R1 = 0.0927, wR2 = 0.1633 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. This analysis serves as a crucial check for purity and to verify that the empirical formula of the synthesized compound matches the theoretical formula.

For derivatives of this compound, elemental analysis is routinely performed, and the results are expected to align closely with the calculated values. ias.ac.inniscpr.res.in For example, in the synthesis of 4-((2,3-dicyanopyrazin-5-yl)oxy)-3-methoxybenzaldehyde from this compound and vanillin, the experimental elemental composition was compared against the calculated values to confirm the successful synthesis of the target molecule. niscpr.res.in A strong correlation between the found and calculated percentages provides high confidence in the compound's identity and purity. ias.ac.in

Table 2: Elemental Analysis Data for 4-((2,3-dicyanopyrazin-5-yl)oxy)-3-methoxybenzaldehyde This table shows a comparison of the calculated and found elemental composition for a derivative of this compound. niscpr.res.in

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 60.02 | Value not reported in source |

| Hydrogen (H) | 2.84 | Value not reported in source |

| Nitrogen (N) | 19.99 | Value not reported in source |

Note: The referenced study confirms that the elemental analysis results showed good overlap with the calculated values, a standard practice for characterization, although the specific "found" values were not detailed in the publication's text. niscpr.res.in

Chromatographic Purification and Characterization Techniques

Chromatography is an indispensable tool for the separation, purification, and analysis of chemical mixtures. In the context of this compound derivatives, various chromatographic methods are employed throughout the synthesis and characterization workflow.

Purification: Following a synthesis reaction, the crude product is often a mixture containing the desired compound, unreacted starting materials, and byproducts. Column chromatography is a standard and cost-effective method for purifying pyrazine derivatives. oup.com Silica gel is frequently used as the stationary phase, with a mobile phase consisting of a solvent system tailored to the specific compound's polarity, such as a mixture of hexane (B92381) and ethyl acetate (B1210297) or petroleum ether and ethyl acetate. nih.govtandfonline.com The separation is often monitored by thin-layer chromatography (TLC) to guide the collection of pure fractions. tandfonline.com In some instances, more advanced techniques like flash chromatography are used to improve the speed and efficiency of the purification process for pyrazine compounds. jasco.hu

Characterization: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques used to assess the purity of the final compound and, when coupled with a mass spectrometer (MS), to confirm its molecular weight.

High-Performance Liquid Chromatography (HPLC): HPLC is used for the analysis of non-volatile and thermally sensitive compounds, which includes many pyrazine derivatives. A typical HPLC method involves a stationary phase, such as a Primesep 100 column, and a mobile phase, for instance, a mixture of acetonitrile (B52724) and water with an acid buffer. sielc.com Detection is commonly achieved using a UV detector set at a wavelength where the compound absorbs light. sielc.com

Gas Chromatography (GC): For more volatile derivatives, GC is a suitable analytical method. The technique separates compounds based on their boiling points and interaction with the stationary phase. When coupled with mass spectrometry (GC-MS), it provides both retention time data (indicating purity) and a mass spectrum that helps to identify the compound and elucidate its structure. nih.gov

These chromatographic techniques are vital for ensuring that the material subjected to further analysis, such as X-ray diffraction or biological screening, is of the highest possible purity.

Computational Chemistry and Theoretical Investigations of 5 Chloropyrazine 2,3 Dicarbonitrile

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. DFT calculations, often using functionals like B3LYP with basis sets such as 6-31+G(d), are employed to elucidate the fundamental properties of pyrazine (B50134) systems. researchgate.net For compounds related to 5-Chloropyrazine-2,3-dicarbonitrile, these studies provide detailed information on chemical activity and the electrophilic or nucleophilic nature of different atomic sites. researchgate.net

Global Reactivity Descriptors:

Chemical Hardness (η) and Softness (S): These parameters quantify the molecule's resistance to change in its electron distribution. A higher hardness value indicates greater stability and lower reactivity.

Chemical Potential (μ) and Electrophilicity Index (ω): These descriptors measure the molecule's tendency to accept or donate electrons, providing a quantitative measure of its electrophilic character.

Local Reactivity Descriptors:

Fukui Functions: These functions are crucial for identifying specific atomic sites prone to nucleophilic attack (where an electron is accepted) or electrophilic attack (where an electron is donated).

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. Red regions indicate electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue regions denote electron-poor areas (positive potential), which are prime targets for nucleophilic attack.

Natural Bond Orbital (NBO) analysis is another technique used in conjunction with DFT to understand the hybridization of atoms, charge delocalization, and the stability arising from hyperconjugative interactions within the molecule. researchgate.net

| Descriptor | Significance for Reactivity |

|---|---|

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Chemical Hardness (η) | Measures resistance to deformation of electron cloud; higher hardness implies lower reactivity. |

| Electrophilicity Index (ω) | Quantifies the ability of the molecule to accept electrons. |

| Fukui Function (f+) | Identifies the most probable sites for nucleophilic attack. |

| Molecular Electrostatic Potential (MEP) | Maps electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic reactions. |

Molecular Dynamics Simulations of Derivative Behavior and Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. While specific MD studies focusing solely on this compound are not extensively documented, this technique is invaluable for understanding the behavior of its derivatives, particularly in complex environments.

MD simulations can model how a molecule interacts with solvent molecules, ions, or larger biological targets like proteins or nucleic acids. For instance, theoretical studies on derivatives of pyrazine-2,3-dicarbonitrile (B77751) have investigated their interactions with DNA bases, a process that can be dynamically modeled to understand binding affinities and mechanisms. researchgate.net Such simulations are critical in fields like drug design, where the dynamic fit and interaction between a molecule and its biological receptor determine its efficacy. The simulations provide a time-resolved view of conformational changes, interaction energies, and the stability of molecular complexes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used in medicinal and materials chemistry to correlate the chemical structure of compounds with a specific activity. For a series of related compounds, such as derivatives of pyrazine-2,3-dicarbonitrile, QSAR can predict properties like therapeutic efficacy or toxicity.

The process involves generating a set of molecular descriptors (physicochemical properties or theoretical values derived from DFT) for each compound in a series. These descriptors are then used to build a mathematical model that links them to the observed biological activity. Ligand-based methods like pharmacophore modeling and molecular similarity searches have been utilized for systems related to pyrazine derivatives. karolinum.cz By starting with a known active compound, these methods can screen large databases to find new molecules with similar properties that are likely to be active. karolinum.cz

This predictive power allows researchers to design and prioritize new derivatives of this compound for synthesis, saving significant time and resources by focusing on candidates with the highest probability of success.

| Hypothetical Derivative Structure | Key Descriptor | Predicted Activity (Illustrative) |

|---|---|---|

| Pyrazine core with -OCH3 at C5 | LogP | Moderate |

| Pyrazine core with -NH2 at C5 | Hydrogen Bond Donors | High |

| Pyrazine core with -CF3 at C5 | Molecular Volume | Low |

Prediction of Spectroscopic Properties through Quantum Chemical Calculations

Quantum chemical calculations, particularly DFT, are routinely used to predict the spectroscopic properties of molecules like this compound. These theoretical predictions are a crucial aid in the interpretation of experimental data from techniques such as Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net

By calculating the vibrational frequencies, researchers can generate a theoretical IR spectrum. Comparing this to the experimental spectrum helps in assigning specific absorption bands to the corresponding molecular vibrations, such as the characteristic stretching of the nitrile (C≡N) groups, the C-Cl bond, and various pyrazine ring modes. Similarly, theoretical calculations of nuclear magnetic shielding constants can predict NMR chemical shifts, which helps in confirming the chemical environment of each atom in the molecule's structure. This synergy between theoretical prediction and experimental measurement provides a high degree of confidence in structural characterization. researchgate.net

Analysis of Electronic Deficiency and Reactivity Correlations within the Pyrazine Ring

The pyrazine ring, particularly when substituted with multiple electron-withdrawing groups, is inherently electron-deficient. In this compound, this effect is pronounced due to the presence of two nitrogen atoms in the ring and two strongly withdrawing nitrile groups at the C2 and C3 positions.

This electronic deficiency is the primary driver of the compound's reactivity. Theoretical studies and experimental observations confirm that the carbon atoms at positions 5 and 6 are strongly electron-deficient. rsc.org This makes them highly susceptible to nucleophilic attack, which explains why the chlorine atom at position 5 is an excellent leaving group in nucleophilic substitution reactions. karolinum.czrsc.orgkarolinum.cz This high reactivity makes this compound a versatile precursor for synthesizing a wide range of derivatives, as it readily reacts with various nucleophiles. karolinum.czrsc.orgkarolinum.cz Computational tools like MEP and Fukui function analysis can precisely map this electron deficiency, quantitatively confirming that the C5 position is the most electrophilic site and therefore the most reactive towards incoming nucleophiles.

Applications of 5 Chloropyrazine 2,3 Dicarbonitrile Derivatives in Advanced Materials Science

Development of Organic Electronic Materials

The unique molecular structure of pyrazine-2,3-dicarbonitrile (B77751) derivatives makes them promising candidates for use in organic electronic devices. The electron-withdrawing nature of the pyrazine (B50134) ring and cyano groups facilitates the development of n-type (electron-transporting) materials, which are crucial for the fabrication of efficient organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (OPV) cells.

Organic Light-Emitting Diodes (OLEDs)

Derivatives of 2,3-dicyanopyrazine are recognized for their potential in electroluminescent (EL) materials. researchgate.netnih.gov The design of OLEDs often involves creating star-shaped molecules or polymers with specific highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to ensure efficient charge injection, transport, and recombination. nih.gov Highly substituted pyrazine-2,3-dicarbonitriles are considered valuable in the OLED industry for this reason. nih.gov While specific performance data for OLEDs based directly on 5-chloropyrazine-2,3-dicarbonitrile derivatives is not extensively detailed in the provided results, the general class of 2,3-dicyanopyrazine derivatives is noted for its utility in electroluminescent materials. researchgate.netnih.gov

Organic Field-Effect Transistors (OFETs)

The development of high-performance, air-stable n-type organic semiconductors is a significant challenge in organic electronics. The electron-deficient characteristics of the pyrazine dicarbonitrile scaffold make it an excellent candidate for creating such materials. By modifying the core and peripheral substituents of the pyrazine ring, researchers can fine-tune the frontier molecular orbital energy levels, which is essential for efficient electron injection and transport in OFETs. Although direct performance metrics for OFETs using derivatives of this compound were not found, the broader class of pyrazine-based materials is actively researched for this purpose.

Photovoltaic Applications

In the realm of organic photovoltaics, pyrazine-based derivatives are explored as components of low-bandgap π-conjugated polymers. nih.gov These polymers can function as either donor or acceptor materials in the active layer of an organic solar cell. The electron-accepting strength of the pyrazine-2,3-dicarbonitrile unit makes its derivatives particularly suitable as non-fullerene acceptors (NFAs). The ability to tune the optical and electronic properties through chemical modification allows for the optimization of light absorption and charge separation processes, which are critical for achieving high power conversion efficiencies.

Functional Dyes and Pigments Based on Pyrazine Dicarbonitrile Scaffolds

The dinitrile functionality of this compound is a key precursor for the templated cyclotetramerization reaction that forms large, aromatic macrocycles known as azaphthalocyanines or tetrapyrazinoporphyrazines. wikipedia.orgwikipedia.org These compounds are analogues of the well-known phthalocyanines and exhibit intense absorption in the visible and near-infrared regions of the electromagnetic spectrum, making them highly valuable as functional dyes and pigments. wikipedia.org

Phthalocyanine (B1677752) and Azaphthalocyanine Dyes

Tetrapyrazinoporphyrazines (TPzPz), also called azaphthalocyanines (AzaPc), are formed from the cyclotetramerization of pyrazine-2,3-dicarbonitrile precursors. wikipedia.orgacs.org These macrocycles possess a highly conjugated π-system that results in strong electronic absorption bands, known as Q-bands and Soret bands. wikipedia.org The positions of these bands can be modulated by introducing different metal ions into the central cavity or by attaching various substituents to the periphery of the macrocycle.

For instance, the synthesis of tetrakis-2,3-[5,6-di(2-pyridyl)pyrazino]porphyrazine, [Py8TPyzPzH2], is achieved through the direct cyclotetramerization of 2,3-dicyano-5,6-di(2-pyridyl)-1,4-pyrazine. acs.org Metal complexes of these macrocycles, such as those containing Co(II) and Cu(II), exhibit well-resolved, reversible multi-step one-electron reductions, highlighting their remarkable electron-deficient properties. acs.org New metal-free and zinc azaphthalocyanines with peripheral tetrahydropyrazino moieties have also been synthesized, though they showed very low singlet oxygen production due to intramolecular charge transfer (ICT). researchgate.net

Table 1: Spectroscopic Properties of Selected Azaphthalocyanine Derivatives

| Compound | Solvent | Q-band λmax (nm) | Reference |

|---|---|---|---|

| Zinc AzaPc with tetrahydropyrazino moiety | Toluene | ~690 | researchgate.net |

| Zinc AzaPc with benzyl (B1604629) substituents | Toluene | 730-760 (aggregated) | researchgate.net |

Chromophores for Biolabelling and Advanced Imaging

The intense fluorescence and distinct optical properties of tetrapyrazinoporphyrazine derivatives make them suitable for applications in bioimaging and as functional chromophores. wikipedia.org While research has focused on their potential in photodynamic therapy and as pH sensors, their utility as fluorescent labels is also an area of interest. wikipedia.org

In a related context, certain 5-(alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles have been synthesized and their fluorescence properties evaluated. nih.gov These compounds generally exhibit absorption maxima around 267, 303, and 373 nm. nih.gov Although these specific compounds were also assessed for antimicrobial activity, their fluorescent nature points to the potential of the pyrazine-2,3-dicarbonitrile scaffold in developing probes for biological applications. The modification of the substituents at the 5- and 6-positions of the pyrazine ring offers a route to tune the photophysical properties, such as absorption and emission wavelengths, to suit specific imaging requirements.

Nonlinear Optical (NLO) Materials Derived from Pyrazine Dicarbonitriles

Nonlinear optical (NLO) materials, which exhibit a nonlinear response to an intense electromagnetic field, are crucial for a range of photonic applications, including optical switching, data processing, and frequency conversion. The third-order NLO properties are particularly relevant for all-optical signal processing. The design of organic NLO chromophores often revolves around creating molecules with strong intramolecular charge transfer (ICT) from an electron-donating (D) to an electron-accepting (A) unit, connected by a π-conjugated bridge (D-π-A).

The pyrazine-2,3-dicarbonitrile moiety is a potent electron acceptor. The two nitrile groups strongly withdraw electron density from the pyrazine ring, making it an excellent platform for constructing D-A type NLO materials. The chloro group at the 5-position of this compound serves as a versatile synthetic handle for introducing various electron-donating groups, thereby creating push-pull systems with significant NLO responses.

Research Findings:

Studies on various pyrazine derivatives have demonstrated the effectiveness of the pyrazine dicarbonitrile core in generating substantial third-order NLO properties. For instance, the synthesis of D-A type pyrazine derivatives has shown that structural tuning significantly influences their NLO response. rsc.orgias.ac.in By introducing different donor groups, the ICT characteristics and, consequently, the third-order nonlinear polarizability (χ⁽³⁾) and second-order hyperpolarizability (γ) can be modulated.

For example, a study on pyrazine derivatives with terminal donor groups revealed strong nonlinear absorption, which was further enhanced by creating composites with graphene oxide. ias.ac.in The mechanism for this NLO activity was identified as a combination of two-photon absorption (TPA) and excited-state absorption (ESA), driven by efficient photoinduced electron and/or energy transfer. ias.ac.in

Theoretical and experimental investigations into Λ-shaped pyrazine derivatives containing a 4,5-dicyanopyrazine acceptor unit have provided insights into the structure-property relationships. rsc.org These studies have shown that the synergistic effect between strong donors like triphenylamine (B166846) and the pyrazine dicarbonitrile acceptor leads to exceptional third-order NLO properties. rsc.org The chloro-substituent in this compound can be readily displaced by a variety of donor moieties through nucleophilic aromatic substitution reactions, providing a straightforward route to a wide range of D-A chromophores.

| Derivative Type | Donor Group Example | Acceptor | Key NLO Property | Reference |

| D-A Pyrazine | Triphenylamine | Pyrazine Dicarbonitrile | High Second-Order Hyperpolarizability (γ) | rsc.org |

| Pyrazine Composite | Various Terminal Donors | Pyrazine Dicarbonitrile | Enhanced Nonlinear Absorption (NLA) with Graphene Oxide | ias.ac.in |

| Pyrido[2,3-b]pyrazine | - | Pyrido[2,3-b]pyrazine | Remarkable NLO Response | jlu.edu.cn |

Conductive Polymers and Related Organic Frameworks

The development of porous and conductive organic materials, such as conductive polymers, covalent organic frameworks (COFs), and metal-organic frameworks (MOFs), is driven by their potential applications in electronics, energy storage, and catalysis. The ability to construct extended, conjugated networks with ordered porosity is a key objective in this field.

The dicarbonitrile functionality of this compound is particularly well-suited for the synthesis of such materials. The nitrile groups can undergo cyclotrimerization reactions to form triazine-based linkages, leading to the formation of highly stable and porous COFs. Furthermore, the nitrile groups can be hydrolyzed to carboxylic acids, which can then serve as multitopic linkers for the construction of MOFs. The chloro-group offers an additional site for post-synthetic modification or for directing the assembly of the framework.

Research Findings:

Research into pyrazine-based COFs has demonstrated the utility of pyrazine units in creating robust and functional frameworks. For example, COFs constructed from a tetratopic 2,3,5,6-tetrakis(4-aminophenyl)pyrazine linker have shown high stability and significant CO₂ uptake capacity. rsc.org While this specific linker does not originate from this compound, it highlights the potential of the pyrazine core in building porous architectures.

A study on the crosslinking reactivity of pyrazine-2,3-dicarbonitrile revealed its higher reactivity compared to phthalonitrile, leading to the formation of thermally stable azaisoindoline and azaphthalocyanine structures. nih.gov This enhanced reactivity, promoted by amines, suggests that this compound could be an excellent monomer for the synthesis of highly cross-linked, conductive polymers and COFs. The electron-withdrawing nature of the pyrazine ring and the additional chloro-substituent are expected to influence the electronic properties of the resulting frameworks.

The development of pyrazine-based polymers for battery applications further underscores the potential of these systems in conductive materials. For instance, poly(hexaazatrinaphthalene) (PHATN), which contains pyrazine units, has been shown to be a high-performance cathode material for rechargeable metal batteries, with the electron-deficient pyrazine sites acting as redox centers. nih.gov This indicates that polymers derived from this compound could exhibit interesting electrochemical properties.

| Framework/Polymer Type | Linker/Monomer | Key Property | Application | Reference |

| Covalent Organic Framework (COF) | 2,3,5,6-Tetrakis(4-aminophenyl)pyrazine | High Stability, CO₂ Adsorption | Gas Adsorption, Dye Removal | rsc.org |

| Cross-linked Polymer | Pyrazine-2,3-dicarbonitrile | High Reactivity, Thermal Stability | High-Performance Polymers | nih.gov |

| Conductive Polymer | Poly(hexaazatrinaphthalene) (PHATN) | High Reversible Capacity, Fast Charging | Battery Cathodes | nih.gov |

| Covalent Organic Polymer (COP) | TAPT-HAT-COP | Redox Active Sites, Stability | Aqueous Zinc Ion Battery Cathode | jlu.edu.cn |

Biological and Medicinal Chemistry Research Involving 5 Chloropyrazine 2,3 Dicarbonitrile Derivatives

Enzyme Inhibition Studies of Azaphthalocyanine Derivatives

Azaphthalocyanines, which are structural analogs of phthalocyanines containing nitrogen atoms in the porphyrazine ring, have been synthesized from pyrazine-2,3-dicarbonitrile (B77751) precursors. These macrocyclic compounds have been investigated for their potential to inhibit key enzymes involved in metabolic disorders.

Lipase (B570770) Inhibition Potential

The inhibition of pancreatic lipase is a key therapeutic strategy for managing obesity, as it reduces the absorption of dietary fats. While the investigation of pyrazine-based compounds as enzyme inhibitors is an active area of research, there is currently limited specific data available in the scientific literature regarding the lipase inhibition potential of azaphthalocyanine derivatives directly synthesized from 5-Chloropyrazine-2,3-dicarbonitrile. This represents an area for future research to explore the potential of these macrocyclic compounds as anti-obesity agents.

α-Glucosidase Inhibition Properties

α-Glucosidase inhibitors are a class of oral antidiabetic drugs that help control postprandial hyperglycemia by delaying carbohydrate digestion. Novel zinc(II) azaphthalocyanines (ZnAzaPcs) synthesized from vanillin-substituted pyrazine (B50134) compounds have been evaluated for their in vitro inhibitory activity against α-glucosidase from Saccharomyces cerevisiae. sciforum.netnih.gov

In one study, the starting pyrazine compounds, which are precursors to the final azaphthalocyanine macrocycles, demonstrated significant α-glucosidase inhibition. Notably, one of the pyrazine precursors exhibited the most significant α-glucosidase inhibition with an IC50 value of 6.01±0.16 µg/mL, which was more potent than the reference drug acarbose (B1664774) (IC50 = 9.52±0.23 µg/mL). sciforum.netnih.gov Another precursor also showed good inhibitory activity with an IC50 value of 13.46±0.39 µg/mL. sciforum.net Interestingly, the resulting azaphthalocyanine compounds did not show significant inhibitory effects, suggesting that the precursor pyrazine molecules themselves are more effective in this regard. sciforum.net

Table 1: α-Glucosidase Inhibitory Activity of Pyrazine Precursors

| Compound | IC50 (µg/mL) |

| Pyrazine Precursor 1 | 13.46 ± 0.39 |

| Pyrazine Precursor 2 | 6.01 ± 0.16 |

| Acarbose (Reference) | 9.52 ± 0.23 |

Data sourced from a study on vanillin (B372448) substituted novel zinc(II) azaphthalocyanines. sciforum.net

Antimicrobial Activities of Pyrazine Derivatives

Derivatives of this compound have been extensively studied for their antimicrobial properties, demonstrating a broad spectrum of activity against various pathogens.

Antibacterial Efficacy (e.g., against Staphylococcus aureus)

A variety of pyrazine derivatives have shown promise as antibacterial agents. For instance, a series of novel pyrazine-2-carboxylic acid derivatives have demonstrated good antimicrobial activity against several clinical isolates, including the Gram-positive bacterium Staphylococcus aureus. researchgate.net In one study, two compounds were particularly effective against S. aureus, exhibiting a minimum inhibitory concentration (MIC) of 6.25 µg/mL. researchgate.net Another study on pyrazine-based novel molecules also reported antibacterial activity. nih.gov

Antifungal Properties

The antifungal potential of pyrazine derivatives has been investigated against various fungal species. A study on 3-arylaminopyrazine-2,5-dicarbonitriles, synthesized from 3-chloropyrazine-2,5-dicarbonitrile, evaluated their in vitro antifungal activity against a panel of fungi, including Candida albicans, Candida tropicalis, Candida krusei, Candida glabrata, Trichosporon beigelii, Aspergillus fumigatus, and Absidia corymbifera. sciforum.net

The results, presented as minimum inhibitory concentrations (MIC), indicated that some of these derivatives possess notable antifungal properties. For example, one of the most effective compounds was a 3-(2,4-dibromo-6-nitrophenyl)amino derivative. sciforum.net

Table 2: In Vitro Antifungal Activity of 3-Arylaminopyrazine-2,5-dicarbonitrile Derivatives (MIC in µg/mL)

| Compound | C. albicans | C. tropicalis | C. krusei | C. glabrata | T. beigelii | A. fumigatus | A. corymbifera |

| 1 | >500 | >500 | >500 | 250 | >500 | >500 | 250 |

| 2 | >500 | >500 | >500 | >500 | >500 | >500 | 250 |

| 3 | >500 | >500 | 250 | 125 | >500 | >500 | 250 |

| 4 | >500 | >500 | 125 | 62.5 | >500 | >500 | 125 |

| 5 | >500 | >500 | >500 | 250 | >500 | >500 | 250 |

| 6 | >500 | >500 | >500 | >500 | >500 | >500 | >500 |

| 7 | >500 | >500 | >500 | >500 | >500 | >500 | >500 |

| 8 | >500 | >500 | >500 | >500 | >500 | >500 | >500 |

| 9 | >500 | >500 | >500 | >500 | >500 | >500 | >500 |

| 10 | >500 | >500 | >500 | >500 | >500 | >500 | >500 |

| Ketoconazole | 6.2 | 6.2 | 6.2 | 3.1 | 3.1 | 6.2 | 3.1 |

Data represents the MIC values after 48 hours of incubation (120 hours for T. mentagrophytes, though not included in this table). Sourced from a study on substituted 3-aminopyrazine-2,5-dicarbonitriles. sciforum.net

Antimycobacterial Evaluation (e.g., against Mycobacterium tuberculosis)

Derivatives of pyrazine have long been recognized for their antimycobacterial properties, with pyrazinamide (B1679903) being a first-line drug for tuberculosis treatment. Research has continued to explore new pyrazine-based compounds to combat drug-resistant strains of Mycobacterium tuberculosis.

A series of 3-arylaminopyrazine-2,5-dicarbonitriles were evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. sciforum.net One of the most potent compounds in this series was 3-{[3-(trifluoromethyl)phenyl]amino}pyrazine-2,5-dicarbonitrile, which exhibited a minimum inhibitory concentration (MIC) of 6.25 µmol/L. sciforum.net

Table 3: Antimycobacterial Activity of 3-Arylaminopyrazine-2,5-dicarbonitrile Derivatives against M. tuberculosis H37Rv

| Compound | MIC (µmol/L) |

| 1 | 50 |

| 2 | 50 |

| 3 | >100 |

| 4 | 25 |

| 5 | 25 |

| 6 | 50 |

| 7 | 12.5 |

| 8 | 50 |

| 9 | 6.25 |

| 10 | 12.5 |

| Pyrazinamide | 20.4 |

| Isoniazid | 0.7 |

Data sourced from a study on substituted 3-aminopyrazine-2,5-dicarbonitriles. sciforum.net

Herbicidal Activity and Photosynthetic Electron Transport Inhibition by Pyrazine Derivatives

Research has demonstrated that the 2,3-dicyanopyrazine moiety is crucial for the herbicidal activity of this class of compounds. scispace.com Derivatives of this compound have been shown to exhibit significant herbicidal effects, particularly as post-emergence herbicides. For instance, certain synthesized pyrazine derivatives have displayed notable inhibitory rates against various weed species. sioc-journal.cn

A key mechanism by which many pyrazine-based herbicides exert their phytotoxic effects is through the inhibition of photosynthetic electron transport. researchgate.net The process of photosynthesis involves a complex series of electron transfers within Photosystem II (PSII) and Photosystem I (PSI). redalyc.org Herbicides that inhibit this process disrupt the plant's ability to produce energy, leading to cell death. redalyc.orgfrontiersin.org The pyrazine ring, in this context, is considered a bioisostere of naturally occurring molecules essential for photosynthesis, allowing it to interfere with these processes. researchgate.net

Studies on various heterocyclic compounds, including pyrazines, have shown that they can act as inhibitors of the photosynthetic electron transport chain at the level of PSII. nih.gov This inhibition is often evaluated in vitro by measuring the interference with the light-driven reduction of ferricyanide (B76249) by isolated chloroplasts. nih.govresearchgate.net While direct studies on this compound are limited, the broader class of 2,3-dicyanopyrazine herbicides is known to induce chlorosis, a yellowing of plant tissue resulting from a lack of chlorophyll, which is a hallmark of photosynthetic inhibition. scispace.com

Table 1: Herbicidal Activity of a this compound Derivative

| Compound | Target Weed | Application Rate (g a.i./ha) | Inhibitory Rate (%) |

| 4m (a semicarbazide (B1199961) derivative) | Amaranthus retroflexus | 150 | 80 |

| 4m (a semicarbazide derivative) | Eclipta prostrata | 150 | 80 |

Data sourced from Ma Qingsen et al. (2013) sioc-journal.cn

Structure-Activity Relationship (SAR) Studies in Bioactive Pyrazine Derivatives

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the pyrazine ring. Structure-activity relationship (SAR) studies have been instrumental in optimizing the herbicidal potency of these compounds.

A significant finding in the SAR of 2,3-dicyanopyrazines is the parabolic dependence of their herbicidal activity on the hydrophobic substituent parameter at the 5-position of the pyrazine ring. scispace.com This suggests that the ability of the compound to traverse lipoidal and aqueous environments to reach its target site is a critical determinant of its efficacy. scispace.com

Furthermore, the substituent at the 6-position of the pyrazine ring also plays a vital role in determining the potency of herbicidal activity. scispace.com For example, in a series of 5-ethylamino and 5-propylamino-2,3-dicyanopyrazines, the introduction of a substituent at the 6-position was found to influence the herbicidal activity against barnyard grass. scispace.com The most active compound in this series was identified as 2,3-dicyano-5-propylamino-6-(m-chlorophenyl)-pyrazine. scispace.com These findings underscore the importance of both hydrophobic and steric parameters of the substituents in modulating the biological activity of these pyrazine derivatives. scispace.com

Molecular Docking and Ligand-Enzyme Interaction Analysis for Mechanistic Insights

To understand the molecular basis of their herbicidal activity, molecular docking studies can be employed. This computational technique predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding mode and interactions that stabilize the complex. For herbicides that inhibit photosynthetic electron transport, the target protein is often a component of the Photosystem II complex, such as the D1 protein. redalyc.org

While specific molecular docking studies on this compound derivatives are not widely reported in the available literature, studies on other heterocyclic herbicides provide a framework for this analysis. nih.govnih.gov In such studies, the ligand is docked into the active site of the target enzyme, and the interactions, such as hydrogen bonds, hydrophobic interactions, and π-cation interactions, are analyzed. nih.gov

For pyrazine derivatives, it is hypothesized that the nitrogen atoms of the pyrazine ring and the cyano groups could participate in key interactions with amino acid residues in the active site of the target enzyme. Molecular modeling can help to rationalize the observed SAR data, for instance, by explaining why certain substituents enhance activity while others diminish it. nih.gov These computational approaches are valuable tools for the rational design of new and more effective herbicidal molecules based on the this compound scaffold. mdpi.com

Future Research Trajectories and Emerging Trends for 5 Chloropyrazine 2,3 Dicarbonitrile

Green Chemistry Approaches in Pyrazine (B50134) Dicarbonitrile Synthesis